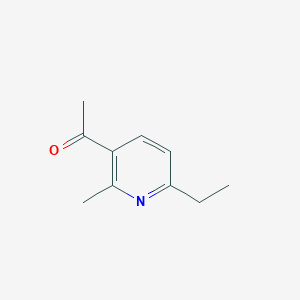
Methyl 2-methyloctanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 2-methyloctanoate can be synthesized through several methods. One common method involves the esterification of 2-methyloctanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In industrial settings, this compound is often produced using a continuous flow process. This method involves the reaction of 1-octene with methyl formate in the presence of a palladium catalyst and methanesulfonic acid. The reaction is carried out in an autoclave at elevated temperatures and pressures to achieve high yields .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2-methyloctanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-methyloctanoic acid.
Reduction: It can be reduced to form 2-methyloctanol.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: 2-methyloctanoic acid.
Reduction: 2-methyloctanol.
Substitution: Various substituted esters and amides.
Aplicaciones Científicas De Investigación
Methyl 2-methyloctanoate has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: It is used in the study of enzyme-catalyzed reactions, particularly in the resolution of racemic mixtures.
Medicine: It is investigated for its potential use in drug delivery systems.
Industry: It is used as a flavoring agent and in the production of fragrances.
Mecanismo De Acción
The mechanism of action of methyl 2-methyloctanoate involves its interaction with specific molecular targets and pathways. For example, in enzyme-catalyzed reactions, it acts as a substrate for lipase enzymes, leading to the formation of enantiomerically pure products. The ester bond in this compound is hydrolyzed by the enzyme, resulting in the formation of the corresponding acid and alcohol .
Comparación Con Compuestos Similares
- Methyl nonanoate
- Methyl decanoate
- Methyl heptanoate
Comparison: Methyl 2-methyloctanoate is unique due to the presence of a methyl group at the second carbon position, which imparts distinct chemical and physical properties. This structural feature differentiates it from other methyl esters such as methyl nonanoate and methyl decanoate, which do not have this branching. The presence of the methyl group affects its reactivity and the types of reactions it can undergo .
Propiedades
Fórmula molecular |
C10H20O2 |
|---|---|
Peso molecular |
172.26 g/mol |
Nombre IUPAC |
methyl 2-methyloctanoate |
InChI |
InChI=1S/C10H20O2/c1-4-5-6-7-8-9(2)10(11)12-3/h9H,4-8H2,1-3H3 |
Clave InChI |
PUTZZJOMRXPKCK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


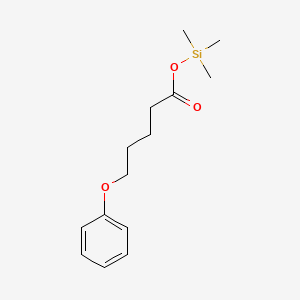

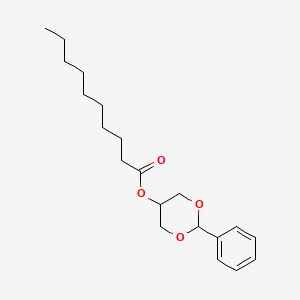

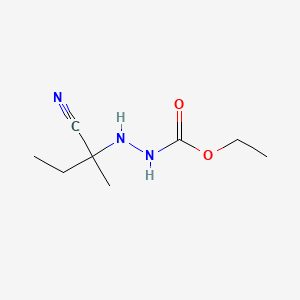

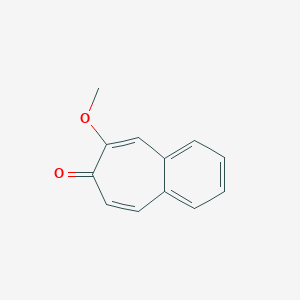
![1-(Dipropylamino)-3-[(6-methoxyquinolin-8-yl)amino]propan-2-ol](/img/structure/B13815144.png)
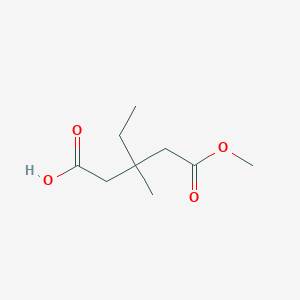
![5-[(Z)-(2-Oxo-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-ylidene)methyl]-8-quinolinesulfonic acid](/img/structure/B13815154.png)
![3-(2-chloro-1,3,4-trideuterio-5,6-dihydrobenzo[b][1,4]benzodiazepin-11-yl)-N,N-dimethylpropan-1-amine](/img/structure/B13815155.png)
![(Z)-3-[(4S,7S,7aS)-2-hydroxy-3,7-dimethyl-2,4,5,6,7,7a-hexahydro-1H-inden-4-yl]-2-methylprop-2-enoic acid](/img/structure/B13815160.png)

